molecular formula C19H19ClN6O2 B2387915 (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1170552-61-0

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No. B2387915
CAS RN: 1170552-61-0
M. Wt: 398.85
InChI Key: QAOAITWTTKSOJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings (pyrazole, pyrimidine, and phenyl) would likely make the structure quite rigid .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrimidine and pyrazole rings might be involved in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a drug, future research might focus on optimizing its properties for better efficacy or safety .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-28-16-4-3-14(20)11-15(16)19(27)25-9-7-24(8-10-25)17-12-18(22-13-21-17)26-6-2-5-23-26/h2-6,11-13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOAITWTTKSOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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